molecular formula C26H29NO2 B1683867 4-Hydroxytamoxifen CAS No. 68392-35-8

4-Hydroxytamoxifen

Numéro de catalogue B1683867
Numéro CAS: 68392-35-8
Poids moléculaire: 387.5 g/mol
Clé InChI: TXUZVZSFRXZGTL-OCEACIFDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxytamoxifen, also known as Afimoxifene and by its tentative brand name TamoGel, is a selective estrogen receptor modulator (SERM) of the triphenylethylene group and an active metabolite of tamoxifen . It is under development as a topical gel for the treatment of hyperplasia of the breast .


Synthesis Analysis

The synthesis of 4-Hydroxytamoxifen involves multi-step reactions. The McMurry reactions of 4,4’-dihydroxybenzophenone with appropriate carbonyl compounds have been utilized to synthesize a series of 4-Hydroxytamoxifen analogues .


Molecular Structure Analysis

The molecular structure of 4-Hydroxytamoxifen is C26H29NO2 with a molar mass of 387.523 g·mol −1 . Computational investigations have been performed to explore the mechanisms of the molecular interactions between newly designed benzophenone imines (BIs) and the human estrogen receptor hERα .


Chemical Reactions Analysis

4-Hydroxytamoxifen has been found to have differential effects on cardiac myocyte contractility and calcium handling . It has also been found to induce CRISPR/Cas9 systems based on ER mediated nucleus translocation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxytamoxifen include its molecular formula C26H29NO2 and molar mass 387.523 g·mol −1 . More detailed information about its physical and chemical properties can be found in its Safety Data Sheet .

Applications De Recherche Scientifique

Breast Cancer Treatment

4-Hydroxytamoxifen is widely used in the treatment and prevention of breast cancer . It is an active metabolite of Tamoxifen, a selective estrogen receptor modulator . High doses of Tamoxifen have been used for the treatment of gliomas and cancers with multiple drug resistance .

Cardiac Myocyte Contractility and Calcium Handling

Research has shown that 4-Hydroxytamoxifen has direct, acute effects on isolated rat cardiac myocyte mechanical function and calcium handling . It has been observed to decrease contraction amplitude, slow relaxation, and decrease Ca2+ transient amplitude .

Glucuronidation by Human UGT1A4 Variants

4-Hydroxytamoxifen is metabolized via glucuronidation, a major mechanism of metabolism for Tamoxifen and its active metabolites . This process is carried out by the human UDP-glucuronosyltransferase (UGT) 1A4 gene .

Potential Treatment for Menstrual-Cycle Related Mastalgia

4-Hydroxytamoxifen is being studied for the potential treatment of menstrual-cycle related mastalgia . This condition is characterized by breast pain and tenderness that is linked to the menstrual cycle .

Potential Treatment for Fibrocystic Breast Disease

Fibrocystic breast disease, a benign condition characterized by lumpy, painful breasts, is another potential area of treatment for 4-Hydroxytamoxifen .

Potential Treatment for Gynecomastia

Gynecomastia, a condition characterized by enlargement of the gland tissue of the male breast, is another potential application for 4-Hydroxytamoxifen .

Potential Treatment for Keloid Scarring

Keloid scarring, a type of raised scar that occurs where the skin has healed after an injury, is another potential area of treatment for 4-Hydroxytamoxifen .

Breast Cancer Prevention

4-Hydroxytamoxifen is also used in the prevention of breast cancer . It is used in the presurgical model for evaluation of target modulation after short drug exposure .

Safety And Hazards

4-Hydroxytamoxifen can be harmful if swallowed, in contact with skin, or if inhaled. It is suspected of damaging fertility or the unborn child . Protective measures such as wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation are recommended when handling this substance .

Orientations Futures

There is ongoing research into the use of 4-Hydroxytamoxifen in the treatment of various conditions. For example, it is being investigated for its potential use in the treatment of breast cancer via transdermal administration . It is also being studied for its effects on cardiac myocyte contractility, which has implications for understanding the pathophysiology of high dose Tam treatment on the heart .

Propriétés

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZVZSFRXZGTL-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022384
Record name (Z)-4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen dependent genes.
Record name Afimoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Afimoxifene

CAS RN

68047-06-3, 68392-35-8
Record name 4-Hydroxytamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68047-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-Hydroxytamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afimoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (Z)-4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-4-Hydroxytamoxifen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYTAMOXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K54647BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxytamoxifen
Reactant of Route 2
4-Hydroxytamoxifen
Reactant of Route 3
Reactant of Route 3
4-Hydroxytamoxifen
Reactant of Route 4
Reactant of Route 4
4-Hydroxytamoxifen
Reactant of Route 5
4-Hydroxytamoxifen
Reactant of Route 6
4-Hydroxytamoxifen

Q & A

Q1: How does 4-hydroxytamoxifen interact with the estrogen receptor?

A: 4-Hydroxytamoxifen acts as a competitive antagonist of the estrogen receptor alpha (ERα) [, , , ]. It binds to the ligand-binding domain of ERα, preventing estradiol, the natural ligand, from binding and activating the receptor [, , ].

Q2: What are the downstream effects of 4-hydroxytamoxifen binding to the estrogen receptor?

A: 4-Hydroxytamoxifen binding to ERα leads to conformational changes in the receptor, preventing its dimerization, DNA binding, and interaction with coactivator proteins [, , ]. Consequently, 4-hydroxytamoxifen inhibits the expression of estrogen-responsive genes that are crucial for the growth and proliferation of ER-positive breast cancer cells [, , , ].

Q3: Are there estrogen receptor-independent effects of 4-hydroxytamoxifen?

A: Yes, studies have shown that 4-hydroxytamoxifen can exert antitumor effects through mechanisms independent of ERα binding []. These include induction of apoptosis, inhibition of angiogenesis, and modulation of growth factor signaling pathways [, ].

Q4: What is the molecular formula and weight of 4-hydroxytamoxifen?

A4: The molecular formula of 4-hydroxytamoxifen is C26H29NO2, and its molecular weight is 387.5 g/mol.

Q5: Is there spectroscopic data available for 4-hydroxytamoxifen?

A: Yes, 4-hydroxytamoxifen has been characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, , , ]. These techniques provide information on its structure, purity, and fragmentation pattern.

Q6: What is the stability of 4-hydroxytamoxifen under different storage conditions?

A: 4-Hydroxytamoxifen is sensitive to light and oxidation [, , ]. It is typically stored as a solid powder or solution at low temperatures (-20°C) and protected from light to minimize degradation [, , ].

Q7: Have computational methods been used to study 4-hydroxytamoxifen?

A: Yes, computational chemistry and modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to study the interactions of 4-hydroxytamoxifen with the estrogen receptor and to predict the activity of its analogues [, ]. These studies provide insights into the structural features important for its binding affinity and activity.

Q8: How do structural modifications of 4-hydroxytamoxifen affect its activity?

A: The side chain at the ethyl amino group of 4-hydroxytamoxifen plays a crucial role in its antiestrogenic activity [, , ]. Modifications to this side chain, such as changing its length or introducing bulky substituents, can significantly affect its binding affinity for the estrogen receptor and its ability to induce conformational changes associated with antagonism [, , ]. Additionally, the hydroxyl group at the 4-position is essential for its antiestrogenic activity. Its replacement with other substituents often leads to a loss or reduction in activity [].

Q9: What are the challenges associated with the formulation of 4-hydroxytamoxifen?

A: 4-Hydroxytamoxifen exhibits poor aqueous solubility, which can limit its bioavailability [, , ]. Various formulation strategies, such as the use of cyclodextrins, liposomes, or nanoparticles, have been investigated to improve its solubility and oral bioavailability [, , ].

Q10: How is 4-hydroxytamoxifen metabolized in the body?

A: 4-Hydroxytamoxifen is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2D6, CYP3A4, and CYP2C9 [, , , ]. It undergoes phase I metabolism, including oxidation and demethylation, and phase II metabolism, such as glucuronidation and sulfation.

Q11: What is the elimination half-life of 4-hydroxytamoxifen?

A: The elimination half-life of 4-hydroxytamoxifen is variable among individuals and ranges from 5 to 7 days [, ].

Q12: What in vitro models are used to study the effects of 4-hydroxytamoxifen?

A: ER-positive breast cancer cell lines, such as MCF-7 and T47D, are commonly used in vitro models to investigate the effects of 4-hydroxytamoxifen on cell proliferation, apoptosis, and gene expression [, , , , ].

Q13: What are the limitations of in vitro models in predicting the efficacy of 4-hydroxytamoxifen?

A: In vitro models may not fully recapitulate the complexity of the tumor microenvironment and the influence of systemic factors that can affect drug response in vivo [, ].

Q14: What are the mechanisms of resistance to 4-hydroxytamoxifen?

A14: Resistance to 4-hydroxytamoxifen can develop through various mechanisms, including:

  • Loss or mutation of ERα []
  • Activation of growth factor signaling pathways, such as EGFR/HER2 [, ]
  • Upregulation of drug efflux transporters, such as P-glycoprotein []
  • Alterations in cell cycle regulators and apoptotic pathways [, , ]

Q15: What are the potential long-term effects of 4-hydroxytamoxifen?

A: Long-term use of 4-hydroxytamoxifen has been associated with an increased risk of endometrial cancer, thromboembolic events, and hot flashes [, , ].

Q16: What drug delivery strategies are being explored to improve the delivery of 4-hydroxytamoxifen to tumor sites?

A: Researchers are investigating various drug delivery systems, such as nanoparticles, liposomes, and antibody-drug conjugates, to enhance the targeted delivery of 4-hydroxytamoxifen to tumor cells, thereby improving its efficacy and reducing systemic toxicity [, , , ].

Q17: What analytical methods are used to quantify 4-hydroxytamoxifen in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is commonly used for the quantification of 4-hydroxytamoxifen in plasma, serum, and other biological matrices [, , , ]. These methods offer high sensitivity and selectivity for accurate drug monitoring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.